Mass Spectrometric Differentiation: +3.02 Da Shift Confers Baseline Resolution from Unlabeled Analyte
The target compound incorporates three deuterium atoms at the N3‑methyl group, yielding a monoisotopic mass of 159.16 g·mol⁻¹ versus 156.14 g·mol⁻¹ for unlabeled 5,6-diamino-3-methyluracil (CAS 40959-24-8). This +3.02 Da difference ensures that the M+3 isotopologue of the analyte contributes <0.5% to the IS channel at natural abundance, and vice versa, permitting interference‑free selected reaction monitoring (SRM) . In contrast, a d1‑ or d2‑labeled analog would risk significant cross‑talk from the analyte's natural ¹³C₂ isotopomer (~0.5% relative abundance) [1].
| Evidence Dimension | Mass shift relative to unlabeled analyte (Δ Da) |
|---|---|
| Target Compound Data | +3.02 Da (Monoisotopic mass 159.16) |
| Comparator Or Baseline | Unlabeled 5,6-diamino-3-methyluracil (156.14 Da) and theoretical d1/d2 analogs |
| Quantified Difference | Δm = +3.02 Da; avoids M+2 isotopomer interference (predicted cross-talk <0.1% for M+3 channel) |
| Conditions | Mass spectrometric analysis under unit resolution Q1/Q3 settings; natural isotopic abundance calculations based on elemental composition C5H8N4O2 |
Why This Matters
Procuring a +3 Da IS is the minimum standard for LC‑MS/MS quantification in biological matrices, as it eliminates endogenous isotopomer interference without incurring the synthesis cost of +4 or +5 Da labels.
- [1] IUPAC. (2010). Isotopic Abundances of the Elements. Pure and Applied Chemistry, 83(2), 397–410. (Used for natural ¹³C isotopomer abundance calculation). View Source
